2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
Brand Name:
Vulcanchem
CAS No.:
1134202-08-6
VCID:
VC0120703
InChI:
InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3
SMILES:
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC
Molecular Formula:
C117H144O12
Molecular Weight:
1742.427
2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene
CAS No.: 1134202-08-6
Reference Standards
VCID: VC0120703
Molecular Formula: C117H144O12
Molecular Weight: 1742.427
CAS No. | 1134202-08-6 |
---|---|
Product Name | 2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene |
Molecular Formula | C117H144O12 |
Molecular Weight | 1742.427 |
IUPAC Name | 6,20,34-tridodecyl-11,25,39-tris[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |
Standard InChI | InChI=1S/C117H144O12/c1-7-10-13-16-19-22-25-28-31-34-37-82-70-94-100-76-88(85-40-46-91(47-41-85)127-67-64-124-61-58-121-55-52-118-4)78-102-96-72-83(38-35-32-29-26-23-20-17-14-11-8-2)74-98-104-80-90(87-44-50-93(51-45-87)129-69-66-126-63-60-123-57-54-120-6)81-105-99-75-84(39-36-33-30-27-24-21-18-15-12-9-3)73-97-103-79-89(86-42-48-92(49-43-86)128-68-65-125-62-59-122-56-53-119-5)77-101-95(71-82)106(94)112-115(109(100)102)113(107(96)98)117(111(104)105)114(108(97)99)116(112)110(101)103/h40-51,70-81H,7-39,52-69H2,1-6H3 |
Standard InChIKey | BUHITLNLPMOKFQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)C1=CC=C(C=C1)OCCOCCOCCOC)CCCCCCCCCCCC)C1=CC=C(C=C1)OCCOCCOCCOC)C1=CC=C(C=C1)OCCOCCOCCOC |
PubChem Compound | 101510074 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume